
3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27F3N4O3 and its molecular weight is 488.511. The purity is usually 95%.
BenchChem offers high-quality 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to "3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione" have been synthesized and evaluated for their antimicrobial properties. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities in vitro against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).
Synthesis and Structural Analysis
The synthesis methods for compounds within this chemical class often leverage microwave-assisted, solvent-free techniques, significantly improving reaction times, yields, and stereocenter integrity. These methods facilitate the preparation of derivatives that are integral in pharmaceutical applications (P. Cledera et al., 2007). Such synthetic advancements underscore the importance of this compound in the exploration and development of new medicinal agents.
Cytotoxic Evaluation for Cancer Therapy
Novel quinazolinone derivatives structurally related to the compound have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibited cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting the therapeutic potential of this chemical class in oncology (Safoora Poorirani et al., 2018).
Herbicidal Activity
The chemical framework of "3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione" and its derivatives also extend into agrochemical research. Novel 1-phenyl-piperazine-2,6-diones, for instance, have been synthesized and identified to possess significant herbicidal activity, offering a new avenue for the development of agrochemicals (Bin Li et al., 2005).
Stability under Stressful Conditions
The stability of related quinazoline derivatives under stress conditions has been a subject of study, revealing insights into the durability of these compounds in various environmental factors, such as high temperature and light. This research is crucial for the development of pharmaceutical substances that are stable and effective under various storage and usage conditions (T. Gendugov et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-amino-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid with 3-pentanone followed by cyclization with phthalic anhydride.", "Starting Materials": [ "3-amino-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid", "3-pentanone", "phthalic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-pentyl-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid", "3-amino-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid is reacted with 3-pentanone in the presence of DCC and DMAP in DMF to form 3-pentyl-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione", "3-pentyl-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid is reacted with phthalic anhydride in the presence of sodium bicarbonate in diethyl ether to form 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
892267-00-4 |
Produktname |
3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H27F3N4O3 |
Molekulargewicht |
488.511 |
IUPAC-Name |
3-pentyl-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H27F3N4O3/c1-2-3-4-10-32-23(34)20-9-8-17(15-21(20)29-24(32)35)22(33)31-13-11-30(12-14-31)19-7-5-6-18(16-19)25(26,27)28/h5-9,15-16H,2-4,10-14H2,1H3,(H,29,35) |
InChI-Schlüssel |
KGBBLUQMMSNQDM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)NC1=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



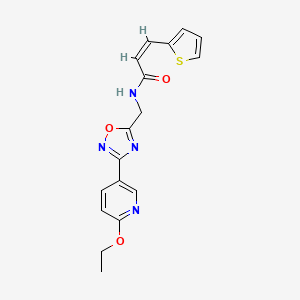
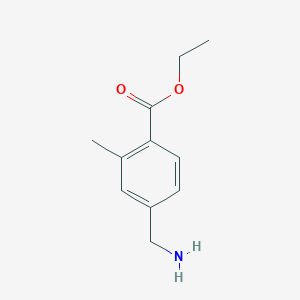
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2739843.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2739844.png)


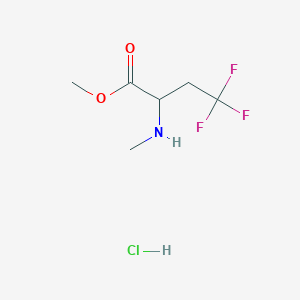
![4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2739853.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2739855.png)
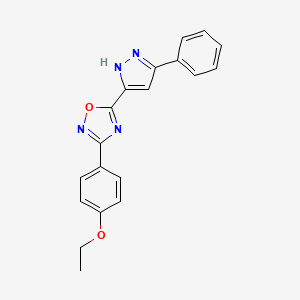
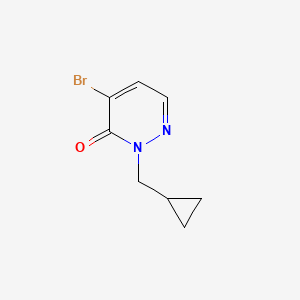
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2739859.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)
![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)